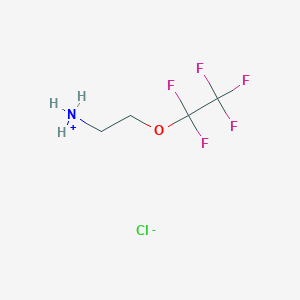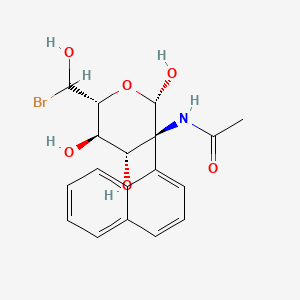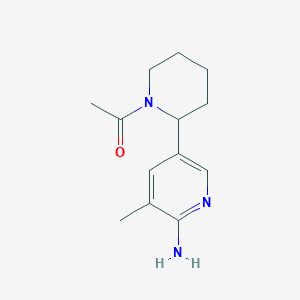
2-Pentafluoroethyloxy-ethyl-ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentafluoroethyloxy-ethyl-ammonium chloride is a chemical compound with the molecular formula C4H7ClF5NO and a molecular weight of 215.55 g/mol . . This compound is characterized by the presence of a pentafluoroethyloxy group attached to an ethyl-ammonium chloride moiety.
Vorbereitungsmethoden
The synthesis of 2-Pentafluoroethyloxy-ethyl-ammonium chloride typically involves the reaction of pentafluoroethanol with ethylene oxide to form 2-pentafluoroethyloxy-ethanol. This intermediate is then reacted with ammonia to produce 2-pentafluoroethyloxy-ethylamine, which is subsequently treated with hydrochloric acid to yield the final product, this compound .
Analyse Chemischer Reaktionen
2-Pentafluoroethyloxy-ethyl-ammonium chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amine and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
2-Pentafluoroethyloxy-ethyl-ammonium chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Pentafluoroethyloxy-ethyl-ammonium chloride involves its interaction with molecular targets such as enzymes and receptors. The pentafluoroethyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ammonium chloride moiety can interact with negatively charged sites on proteins and other biomolecules, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
2-Pentafluoroethyloxy-ethyl-ammonium chloride can be compared with other similar compounds, such as:
2-Fluoroethylamine hydrochloride: This compound has a similar structure but contains only one fluorine atom.
2-Trifluoroethyloxy-ethyl-ammonium chloride: This compound contains a trifluoroethyloxy group instead of a pentafluoroethyloxy group.
2-Chloroethylamine hydrochloride: This compound contains a chloroethyl group instead of a pentafluoroethyloxy group.
The presence of the pentafluoroethyloxy group in this compound makes it unique, as it imparts distinct chemical and physical properties, such as increased stability and lipophilicity .
Eigenschaften
Molekularformel |
C4H7ClF5NO |
|---|---|
Molekulargewicht |
215.55 g/mol |
IUPAC-Name |
2-(1,1,2,2,2-pentafluoroethoxy)ethylazanium;chloride |
InChI |
InChI=1S/C4H6F5NO.ClH/c5-3(6,7)4(8,9)11-2-1-10;/h1-2,10H2;1H |
InChI-Schlüssel |
AXBGRLAPITYELA-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(C(F)(F)F)(F)F)[NH3+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824639.png)



![(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)

![4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B11824660.png)
![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)


![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)

![7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline](/img/structure/B11824695.png)

